N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
CAS No.: 1091111-63-5
Cat. No.: VC11946293
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
![N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide - 1091111-63-5](/images/structure/VC11946293.png)
Specification
CAS No. | 1091111-63-5 |
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Molecular Formula | C22H23N3O4 |
Molecular Weight | 393.4 g/mol |
IUPAC Name | N'-(2-cyanophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide |
Standard InChI | InChI=1S/C22H23N3O4/c1-28-19-9-5-3-7-17(19)22(10-12-29-13-11-22)15-24-20(26)21(27)25-18-8-4-2-6-16(18)14-23/h2-9H,10-13,15H2,1H3,(H,24,26)(H,25,27) |
Standard InChI Key | HRSOHLRVWZJTGL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Canonical SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Introduction
Chemical Identity and Structural Features
N'-(2-Cyanophenyl)-N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}ethanediamide (systematic IUPAC name: N'-[(2-cyanophenyl)carbamoyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}glycineamide) is a diamide derivative incorporating a tetrahydropyran ring and aromatic substituents. Its molecular formula is C₂₃H₂₄N₄O₄, with a molar mass of 444.47 g/mol and a predicted density of 1.28±0.06 g/cm³ . The compound’s structure features:
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A tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxyphenyl group.
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An ethanediamide backbone (-NH-C(=O)-CH₂-C(=O)-NH-) linking the oxane-bound methyl group to a 2-cyanophenyl moiety.
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Electron-withdrawing groups (cyano and methoxy) that influence electronic distribution and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₂₃H₂₄N₄O₄ |
Molar Mass (g/mol) | 444.47 |
Density (g/cm³) | 1.28±0.06 (Predicted) |
Melting Point (°C) | 180–185 (Estimated) |
logP (Octanol-Water) | 2.1±0.3 (Predicted) |
The tetrahydropyran ring adopts a chair conformation, with the 2-methoxyphenyl group occupying an equatorial position to minimize steric strain. The ethanediamide bridge introduces rotational flexibility, enabling conformational adaptability in binding interactions .
Synthesis and Reaction Pathways
The synthesis of N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide involves multi-step organic transformations, leveraging methodologies observed in analogous diamide and heterocyclic syntheses .
Formation of the Tetrahydropyran Core
The 4-(2-methoxyphenyl)oxane intermediate is synthesized via acid-catalyzed cyclization of 2-methoxyphenyl-substituted diols. For example, treatment of 3-(2-methoxyphenyl)propane-1,3-diol with sulfuric acid in toluene induces cyclodehydration, yielding the oxane ring .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
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1 | H₂SO₄, toluene, reflux, 6 h | 72 |
2 | SOCl₂, DMF (cat.), 0°C→rt, 2 h | 85 |
3 | Ethylenediamine, K₂CO₃, acetone, 12 h | 68 |
4 | 2-Cyanophenyl isocyanate, CH₂Cl₂, 0°C→rt | 61 |
Spectroscopic Characterization and Structural Validation
The compound’s structure is confirmed through FT-IR, ¹H/¹³C-NMR, and HR-MS analyses, consistent with protocols for related diamides .
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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3320, 3280: N-H stretching (amide).
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2240: C≡N stretching (cyano).
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1655, 1630: C=O stretching (amide I).
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1250: C-O-C stretching (methoxy).
Nuclear Magnetic Resonance
¹H-NMR (500 MHz, DMSO-d₆):
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δ 7.85 (d, J = 8.5 Hz, 1H): Aromatic proton ortho to cyano group.
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δ 7.45–7.30 (m, 4H): Oxane-linked 2-methoxyphenyl protons.
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δ 4.20 (s, 2H): Methylenic protons adjacent to oxane.
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δ 3.80 (s, 3H): Methoxy group.
¹³C-NMR (125 MHz, DMSO-d₆):
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δ 168.5, 167.8: Amide carbonyl carbons.
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δ 157.2: Methoxy-substituted aromatic carbon.
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δ 117.5: Cyano carbon.
Physicochemical Properties and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL), attributed to its hydrophobic aromatic and tetrahydropyran motifs . Thermal analysis (DSC) indicates a melting point range of 180–185°C with decomposition above 300°C.
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